molecular formula C11H13ClFNSi B14121043 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline

Cat. No.: B14121043
M. Wt: 241.76 g/mol
InChI Key: RDODRULDBAMUTD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H13ClFNSi and a molecular weight of 241.76 g/mol . This compound is characterized by the presence of a chloro, fluoro, and trimethylsilyl-ethynyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction. One common method involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere, such as argon, and requires the use of a base like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to facilitate reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in coupling reactions, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both chloro and fluoro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C11H13ClFNSi

Molecular Weight

241.76 g/mol

IUPAC Name

2-chloro-4-fluoro-6-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C11H13ClFNSi/c1-15(2,3)5-4-8-6-9(13)7-10(12)11(8)14/h6-7H,14H2,1-3H3

InChI Key

RDODRULDBAMUTD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)Cl)N

Origin of Product

United States

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